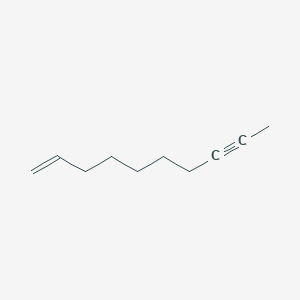
Dec-1-EN-8-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dec-1-EN-8-yne, also known as 1-Decyne, is an organic compound with the molecular formula C₁₀H₁₈. It is a terminal alkyne, meaning it has a triple bond between the first and second carbon atoms in its structure. This compound is a colorless liquid at room temperature and is used as a model substrate in various organic synthesis reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Decyne can be synthesized through the alkylation of acetylide anions. This method involves the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH₂), followed by the reaction with an alkyl halide. For example, hex-1-yne can be treated with NaNH₂ and then with 1-bromobutane to yield dec-5-yne .
Industrial Production Methods
Industrial production of 1-Decyne typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-Decyne undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of 1-Decyne in the presence of a platinum catalyst results in the formation of decane.
Substitution: It can participate in nucleophilic substitution reactions where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a platinum or palladium catalyst.
Substitution: Alkyl halides and strong bases like sodium amide (NaNH₂) are commonly used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Decane.
Substitution: Various substituted alkynes depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
1-Decyne is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 1-Decyne in various reactions involves the formation of reactive intermediates such as acetylide anions and metal carbenes. In enyne metathesis reactions, for example, the compound undergoes a ruthenium-catalyzed bond reorganization to form 1,3-dienes. The reaction mechanism involves the formation of a metallacyclobutene intermediate, followed by cycloelimination and subsequent intramolecular cycloaddition .
Comparación Con Compuestos Similares
1-Decyne can be compared with other terminal alkynes such as:
1-Octyne (C₈H₁₄): Similar in structure but with a shorter carbon chain.
1-Nonyne (C₉H₁₆): One carbon shorter than 1-Decyne.
1-Undecyne (C₁₁H₂₀): One carbon longer than 1-Decyne
Uniqueness
1-Decyne is unique due to its specific reactivity and the ability to form a wide range of products through various chemical reactions. Its terminal alkyne structure makes it a valuable compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
646057-35-4 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
dec-1-en-8-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3H,1,5,7-10H2,2H3 |
Clave InChI |
ZWVKIRMIIIHUSY-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


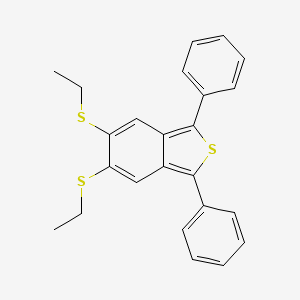
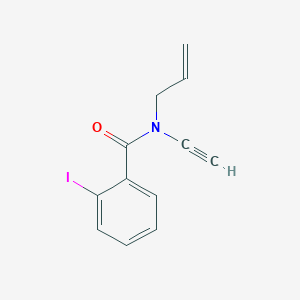
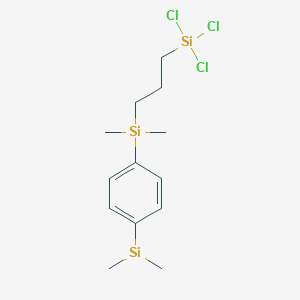
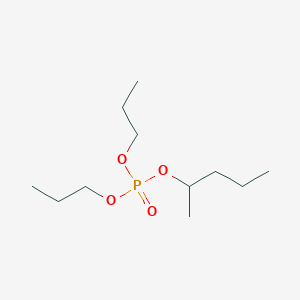
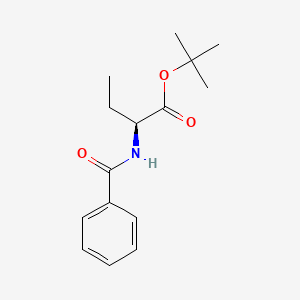
![[(Pentabromophenyl)methyl]phosphonic acid](/img/structure/B12601871.png)
![(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12601873.png)
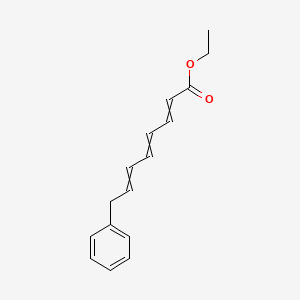
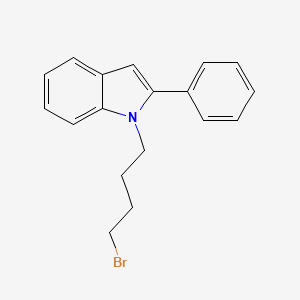
![[2-(2-Methylprop-2-en-1-yl)phenyl]methanol](/img/structure/B12601883.png)
![N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12601884.png)
![N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide](/img/structure/B12601885.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine](/img/structure/B12601887.png)
![3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B12601892.png)
